3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole
Overview
Description
3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound suggests potential applications in various fields, including materials science and pharmacology.
Synthesis Analysis
The synthesis of related diphenyltriazole compounds has been reported using established procedures. For example, 4-ethyl-3,5-diphenyl-1,2,4-4H-triazole was synthesized and single crystals were grown for structural analysis . Another related compound, 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole, was prepared through the reaction between 1-benzoyl-3-phenylaminothiourea and dichloromethane . These methods could potentially be adapted for the synthesis of 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole.
Molecular Structure Analysis
X-ray diffraction studies have revealed that diphenyltriazoles can crystallize in monoclinic space groups with specific cell parameters. For instance, the structure of 4-ethyl-3,5-diphenyl-1,2,4-4H-triazole was found to be polar in the ac-plane with phenyl groups twisted approximately 90° relative to each other . Similarly, the structure of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole was characterized by monoclinic space group P21/c with detailed cell dimensions and crystallographic data . These findings provide insight into the molecular arrangement that could be expected for 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole.
Chemical Reactions Analysis
The reactivity of diphenyltriazoles can be inferred from the synthesis routes and the reactions they undergo. For example, the formation of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole involves a reaction with dichloromethane, indicating the potential for electrophilic substitution reactions at the triazole ring . Additionally, the synthesis of triazole-linked naphthoquinones suggests that triazoles can participate in 1,3-dipolar cycloaddition reactions, which could be a relevant reaction for the synthesis or functionalization of 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenyltriazoles can vary depending on the substituents attached to the triazole ring. For instance, the photophysical properties of naphthyl-linked triazoles have been studied, revealing that these compounds can exhibit fluorescence and have specific absorption and emission characteristics . The thermal stability of these compounds has also been reported, with some triazoles being stable up to 300°C . These properties are crucial for potential applications in materials science and optoelectronics.
Scientific Research Applications
3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole is a chemical compound with the empirical formula C24H17N3 . It is used as an Electron Transport Layer (ETL) material , which suggests that it could have applications in the field of organic electronics , particularly in devices like organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs).
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Organic Electronics : As mentioned earlier, this compound is used as an Electron Transport Layer (ETL) material . This suggests that it could have applications in the field of organic electronics, particularly in devices like organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) .
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Pharmacology : Some research suggests that analogs of this compound could have potential applications in pharmacology . For example, the replacement of a polar 4-hydroxyphenyl substituent in pyrazoline nucleus for a bulky hydrophobic 1-naphthyl substituent significantly reduced the antidepressant effect . This suggests that it could be used in the development of new drugs or therapies .
properties
IUPAC Name |
4-naphthalen-1-yl-3,5-diphenyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3/c1-3-11-19(12-4-1)23-25-26-24(20-13-5-2-6-14-20)27(23)22-17-9-15-18-10-7-8-16-21(18)22/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQKGYRILLEVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509649 | |
Record name | 4-(Naphthalen-1-yl)-3,5-diphenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole | |
CAS RN |
16152-10-6 | |
Record name | 4-(Naphthalen-1-yl)-3,5-diphenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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